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Arsenic trifluoride

Cat. No.: B1585507
CAS No.: 7784-35-2
M. Wt: 131.9168 g/mol
InChI Key: JCMGUODNZMETBM-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Discoveries in Arsenic Trifluoride Chemistry Research

The foundational research into this compound established its fundamental properties and methods of synthesis. Early preparative routes were documented in the mid-20th century by researchers such as Russell et al. (1941), Woolf and Greenwood (1950), and Hoffman (1953). vulcanchem.comnih.gov These initial syntheses typically involved the reaction of arsenic trioxide (As₂O₃) with a fluorinating agent. One common and established method is the reaction of arsenic trioxide with hydrogen fluoride (B91410) (HF). wikipedia.org

6HF + As₂O₃ → 2AsF₃ + 3H₂O wikipedia.org

Alternative methods include treating arsenic trioxide with fluorosulfonic acid or a mixture of sulfuric acid and calcium fluoride (CaF₂). vulcanchem.com

The fundamental molecular structure of this compound was another area of early investigation. Spectroscopic studies, particularly Raman spectroscopy, were crucial in determining its geometry. These studies revealed that AsF₃ possesses a pyramidal molecular structure, which is present in both the gas and solid phases. wikipedia.orgaip.org Early electron diffraction data helped to quantify the molecular parameters, establishing the bond lengths and angles that define its three-dimensional shape. wikipedia.orgaip.org In the gaseous state, the arsenic-fluorine (As-F) bond length is 170.6 pm, and the fluorine-arsenic-fluorine (F-As-F) bond angle is 96.2°. wikipedia.org

Table 1: Physical and Structural Properties of this compound

PropertyValueReference
Molecular FormulaAsF₃ wikipedia.org
Molar Mass131.9168 g/mol nih.gov
AppearanceColorless, oily liquid that fumes in air vulcanchem.comnih.gov
Melting Point-8.5 °C wikipedia.org
Boiling Point60.4 °C wikipedia.org
Molecular Geometry (Gas Phase)Pyramidal wikipedia.org
As-F Bond Length (Gas Phase)170.6 pm wikipedia.org
F-As-F Bond Angle (Gas Phase)96.2° wikipedia.org

Contemporary Significance of this compound in Inorganic and Fluorine Chemistry Research

In modern chemistry, this compound holds significance primarily due to its reactivity and utility in synthesis. It is recognized as a valuable fluorinating agent, particularly for converting non-metal chlorides to their corresponding fluorides. wikipedia.org In this capacity, it is noted to be less reactive than antimony trifluoride (SbF₃). wikipedia.org

The compound is a key precursor in fluorine chemistry for the synthesis of more complex arsenic-fluorine compounds. It is used to produce arsenic pentafluoride (AsF₅) and various hexafluoroarsenate (B1215188) (AsF₆⁻) salts. nih.govresearchgate.net The synthesis of hexafluoroarsenates can be achieved through various pathways, including the reaction of AsF₃ with a fluorine source and an oxidant. wikipedia.org

A significant area of contemporary research involves the Lewis acid-base behavior of AsF₃. It can act as a fluoride ion acceptor (Lewis acid) or a fluoride ion donor (Lewis base). A notable example of its Lewis acid character is its reaction with fluoride salts like cesium fluoride (CsF) to form salts containing the tetrafluoroarsenate(III) anion, AsF₄⁻. wikipedia.org

Conversely, it reacts with strong Lewis acids, such as antimony pentafluoride (SbF₅), acting as a fluoride donor. wikipedia.org The resulting 1:1 adduct, AsF₃·SbF₅, has been a subject of detailed structural investigation. Crystallographic studies show that the structure is complex, exhibiting characteristics of both a neutral molecular adduct and an ionic formulation, [AsF₂]⁺[SbF₆]⁻. wikipedia.orgrsc.orgrsc.org This dual character highlights the nuanced reactivity of this compound and its importance in studying intermediates between covalent and ionic bonding. wikipedia.org Its applications also extend to the semiconductor industry, where it is used as a dopant. researchgate.netresearchgate.net

Table 2: Selected Reactions of this compound

ReactantProduct(s)SignificanceReference
Water (H₂O)Hydrolyzes to form arsenic and fluorine compoundsDemonstrates sensitivity to moisture vulcanchem.com
Non-metal chlorides (e.g., PCl₃)Non-metal fluorides (e.g., PF₃)Use as a fluorinating agent wikipedia.org
Alkali metal fluorides (e.g., KF)Salts containing AsF₄⁻ or As₂F₇⁻ anionsActs as a Lewis acid (fluoride acceptor) wikipedia.org
Antimony pentafluoride (SbF₅)AsF₃·SbF₅ adduct ([AsF₂]⁺[SbF₆]⁻)Acts as a Lewis base (fluoride donor) wikipedia.org

Scope and Research Objectives for Comprehensive Investigation of this compound

Comprehensive investigations into this compound continue to be driven by several key research objectives aimed at a deeper understanding of its chemical and physical behavior.

A primary objective is the detailed characterization of its condensed phases. Research focuses on elucidating the molecular motions and intermolecular interactions in both liquid and solid states. tandfonline.com Techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to study nuclear spin-lattice relaxation, which provides insights into molecular reorientation and the various interactions at play. tandfonline.com Furthermore, advanced diffraction techniques and computational chemistry are used to analyze its crystal structure, with a particular focus on understanding the role of non-covalent interactions, such as pnictogen bonds, in dictating the solid-state arrangement. mdpi.commdpi.com Recent analyses have explored how the covalently bound arsenic atom acts as a pnictogen bond donor, influencing the crystal packing. mdpi.com

Another major research goal is to expand its synthetic utility. This involves exploring its reactivity with a wider range of substrates to develop new synthetic methodologies. For example, its reactions with primary and secondary amines have been studied to synthesize N,N-dialkyl amidodifluoroarsenites and N-alkyl imidofluoroarsenites. cdnsciencepub.com These studies aim to create novel organoarsenic compounds and arsenic-containing ligands, which have potential applications in coordination chemistry and materials science. researchgate.net

Finally, a persistent objective is the refinement of its thermochemical and spectroscopic data. aip.orgnist.gov Precise measurements of properties like heat capacity, heats of fusion and vaporization, and vibrational frequencies contribute to a more complete and accurate thermodynamic and spectroscopic profile of the molecule. nist.govtandfonline.com This fundamental data is essential for theoretical modeling and for predicting the behavior of this compound in various chemical environments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AsF3 B1585507 Arsenic trifluoride CAS No. 7784-35-2

Properties

IUPAC Name

trifluoroarsane
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InChI

InChI=1S/AsF3/c2-1(3)4
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InChI Key

JCMGUODNZMETBM-UHFFFAOYSA-N
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Canonical SMILES

F[As](F)F
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Molecular Formula

AsF3
Record name arsenic trifluoride
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DSSTOX Substance ID

DTXSID9064841
Record name Arsenous trifluoride
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Molecular Weight

131.91680 g/mol
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Physical Description

Liquid; Fumes in air; [Merck Index]
Record name Arsenic trifluoride
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Boiling Point

57.8 °C
Record name ARSENIC TRIFLUORIDE
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Solubility

Soluble in ammonium hydroxide, Soluble in ethanol, ether, benzene
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Density

2.7
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Vapor Pressure

100 mm Hg @ 13.2 °C
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Color/Form

OILY LIQUID, Mobile liquid, Colorless

CAS No.

7784-35-2
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Record name Arsenic trifluoride
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Record name Arsenous trifluoride
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Record name Trifluoroarsine
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Melting Point

-5.9 °C
Record name ARSENIC TRIFLUORIDE
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Synthetic Methodologies and Preparative Routes for Arsenic Trifluoride

Laboratory-Scale Synthetic Pathways

The common preparative routes to arsenic trifluoride in a laboratory setting are characterized by the choice of starting materials, namely arsenic(III) oxide or arsenic trichloride (B1173362).

A primary and straightforward method for synthesizing this compound involves the direct fluorination of arsenic(III) oxide (As₂O₃). This transformation is typically accomplished using strong fluorinating agents.

One of the most common reagents for this process is anhydrous hydrogen fluoride (B91410) (HF). wikipedia.org The reaction proceeds by treating arsenic trioxide with HF, leading to the formation of this compound and water, as shown in the following equation:

As₂O₃ + 6HF → 2AsF₃ + 3H₂O wikipedia.orggoogle.com

An alternative approach involves the in situ generation of hydrogen fluoride. This is achieved by reacting calcium fluoride (CaF₂) with concentrated sulfuric acid (H₂SO₄), which then fluorinates the arsenic trioxide. google.comnih.govresearchgate.net Other powerful fluorinating agents, such as fluorosulfuric acid (HSO₃F), can also be employed for this conversion. nih.govchemicalbook.com While effective, methods involving HF are noted to have disadvantages, such as the need for extensive distillation to purify the product and the requirement for specialized equipment to handle the highly corrosive HF. google.com

Starting MaterialFluorinating Agent(s)General Reaction
Arsenic(III) Oxide (As₂O₃)Hydrogen Fluoride (HF)As₂O₃ + 6HF → 2AsF₃ + 3H₂O wikipedia.orggoogle.com
Arsenic(III) Oxide (As₂O₃)Calcium Fluoride (CaF₂) + Sulfuric Acid (H₂SO₄)As₂O₃ + 3CaF₂ + 3H₂SO₄ → 2AsF₃ + 3CaSO₄ + 3H₂O google.com
Arsenic(III) Oxide (As₂O₃)Fluorosulfuric Acid (HSO₃F)Data not available

A versatile and convenient method for preparing high-purity this compound is through halogen exchange reactions starting from arsenic trichloride (AsCl₃). google.com This process avoids the direct use of hydrogen fluoride. google.com The generalized reactions can be expressed as:

AsCl₃ + 3MF → AsF₃ + 3MCl (where M is an alkali metal) google.com

2AsCl₃ + 3NF₂ → 2AsF₃ + 3NCl₂ (where N is an alkaline earth metal) google.com

A practical application of this method involves bubbling liquid arsenic trichloride, often with a nitrogen carrier gas, through a molten salt bath. google.com The AsCl₃ vaporizes and reacts with the molten fluoride salts. google.com For instance, reacting AsCl₃ with a molten mixture of zinc chloride (ZnCl₂), potassium chloride (KCl), and sodium fluoride (NaF) at 300°C has been shown to produce this compound with 93% purity. google.com The reaction can be maintained at temperatures ranging from 250°C to 1500°C, with a more common range being 300°C to 400°C. google.com

Besides molten salts, other fluorinating agents such as antimony trifluoride (SbF₃) or zinc fluoride (ZnF₂) can also be used to convert arsenic trichloride to this compound. nih.gov

Starting MaterialFluorinating Agent(s)Conditions / Notes
Arsenic Trichloride (AsCl₃)Molten Alkali/Alkaline Earth Metal Fluorides (e.g., NaF, CaF₂) google.comnih.govHalogen exchange reaction in a molten salt bath, often with chloride salts like ZnCl₂ or KCl present. google.comnih.gov Temperatures range from 300-400°C. google.com
Arsenic Trichloride (AsCl₃)Antimony Trifluoride (SbF₃)Halogen exchange reaction. nih.gov
Arsenic Trichloride (AsCl₃)Zinc Fluoride (ZnF₂)Halogen exchange reaction. nih.gov

Beyond the more common methods, several other specialized routes to this compound have been reported in the literature. These include:

Direct fluorination of elemental arsenic with fluorine gas under controlled conditions. nih.govquora.com

Thermal decomposition of complex arsenic salts such as AsBr₄AsF₆. nih.gov

Fluorination of gallium arsenide (GaAs) using fluorine (F₂) or nitrogen trifluoride (NF₃). nih.gov

Disproportionation of graphite (B72142) intercalated compounds of arsenic pentafluoride (AsF₅). nih.gov

Reaction of Arsenic Trichloride (AsCl₃) with Fluoride Salts

Mechanistic Aspects of this compound Formation Reactions

The formation of this compound from its precursors is governed by fundamental chemical principles, primarily acid-base reactions and halogen exchange.

The reaction between arsenic(III) oxide (As₂O₃) and hydrogen fluoride (HF) can be understood as a reaction between a basic oxide and a strong acid. wikipedia.org The mechanism involves the protonation of the oxygen atoms in the As₂O₃ lattice by HF, followed by the coordination of the fluoride ion to the arsenic center. This process ultimately leads to the cleavage of As-O bonds and the formation of new, more stable As-F bonds, with the concurrent elimination of water. The in situ generation of HF from CaF₂ and H₂SO₄ follows the same mechanistic principle once the HF is formed. google.com

In contrast, the synthesis of AsF₃ from arsenic trichloride (AsCl₃) and a metal fluoride is a classic example of a halogen exchange reaction . google.com This process involves the substitution of chloride ligands on the arsenic atom with fluoride ions from the metal fluoride salt. The reaction is driven by the difference in bond energies and lattice energies between the reactants and products. In the molten salt method, the high temperature provides the necessary activation energy to break the As-Cl bonds and facilitate the exchange with fluoride ions, leading to the formation of the thermodynamically favored AsF₃ and the corresponding metal chloride. google.com

Advanced Spectroscopic and Structural Elucidation of Arsenic Trifluoride

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, encompassing both Raman and infrared techniques, has been fundamental in characterizing the molecular vibrations of arsenic trifluoride. As a pyramidal molecule of C₃ᵥ symmetry, AsF₃ has four fundamental vibrational modes (2A₁ + 2E), all of which are active in both Raman and infrared spectroscopy.

Early Raman spectroscopic studies of liquid this compound identified four distinct lines, corresponding to the four fundamental vibrational modes predicted by selection rules for a pyramidal molecule. aip.org The observed frequencies correspond to the symmetric stretching (ν₁), symmetric bending (ν₂), degenerate stretching (ν₃), and degenerate bending (ν₄) modes. aip.orgcapes.gov.br The assignments for these modes have been established through analysis of their polarization and comparison with related molecules. rsc.org

Table 1: Fundamental Vibrational Frequencies of Liquid this compound (AsF₃) from Raman Spectroscopy

Vibrational ModeSymmetryDescriptionFrequency (cm⁻¹)Reference
ν₁A₁Symmetric Stretch707 aip.org
ν₂A₁Symmetric Bend (Deformation)341 aip.org
ν₃EDegenerate Stretch644 aip.org
ν₄EDegenerate Bend (Deformation)274 aip.org

Infrared (IR) spectroscopy complements Raman studies by providing further insight into the vibrational modes of AsF₃. The fundamental frequencies observed in IR spectra are consistent with those found in Raman analysis, confirming the C₃ᵥ pyramidal structure. nist.gov These studies are crucial for developing a comprehensive force field model for the molecule. The IR spectra of AsF₃ and its complexes, such as with antimony pentafluoride, have been investigated to understand the nature of the intermolecular interactions. rsc.orgrsc.org

Raman Spectroscopic Analysis of Vibrational Modes

Gas-Phase Structural Determination

To understand the intrinsic properties of the AsF₃ molecule without the influence of intermolecular forces present in the condensed phases, gas-phase studies are essential.

Gas-phase electron diffraction is a powerful technique for determining the precise geometry of molecules. capes.gov.brgoogle.com Studies on this compound have confirmed its pyramidal molecular structure in the gas phase. wikipedia.org These investigations have yielded accurate measurements of the arsenic-fluorine (As-F) bond length and the fluorine-arsenic-fluorine (F-As-F) bond angle. The data reveal a structure where the lone pair of electrons on the arsenic atom plays a significant role in defining the molecular geometry.

Table 2: Gas-Phase Molecular Geometry of this compound (AsF₃) from Electron Diffraction

ParameterValueReference
As-F Bond Length (r)170.6 pm wikipedia.org
F-As-F Bond Angle (∠)96.2° wikipedia.org

Solid-State Crystallographic Studies

The study of the solid state provides critical information on how AsF₃ molecules arrange themselves in a crystal lattice and the nature of the forces that govern this packing.

X-ray diffraction analysis of solid this compound reveals significant intermolecular interactions that dictate the crystal packing. mdpi.com In the crystal structure, each arsenic atom is involved in five intermolecular pnicogen bonds, a type of noncovalent interaction. mdpi.commdpi.com The analysis shows that each fluorine atom in an AsF₃ unit participates in multiple intermolecular contacts with neighboring molecules. mdpi.com

Pnictogen Bonding Interactions in Condensed Phases

In the condensed state, this compound (AsF₃) exhibits significant intermolecular interactions known as pnictogen bonds. A pnictogen bond is a noncovalent interaction where an electrophilic region on a covalently bound Group 15 atom (in this case, arsenic) attracts a nucleophilic region in an adjacent molecule. mdpi.comnih.gov The arsenic atom in AsF₃, due to the electron-withdrawing nature of the fluorine atoms, possesses regions of positive electrostatic potential, often referred to as σ-holes, along the extensions of the F-As covalent bonds. mdpi.com These electrophilic sites enable the arsenic atom to act as a pnictogen bond donor.

Quantum chemical analyses and examination of the crystal structure of AsF₃ reveal that the arsenic atom can form multiple pnictogen bonds with fluorine atoms of neighboring molecules. mdpi.commdpi.com In the crystal lattice, each arsenic atom is engaged in five such As···F pnictogen bonds. mdpi.com These interactions vary in length and linearity. Three of these bonds are nearly linear, with bond distances of 2.890 Å, 2.990 Å, and 3.437 Å. mdpi.com The other two are nonlinear, with bond distances of 3.182 Å and 3.202 Å. mdpi.com The shortest of these interactions (2.890 Å) is considerably shorter than the sum of the van der Waals radii of arsenic and fluorine (3.34 Å), indicating a strong attractive force. mdpi.com

Theoretical models and computational studies provide further insight into the energetics of these interactions. The interaction energy of a pnictogen bond in a simple AsF₃ dimer is calculated to be approximately 4.4 kcal/mol, a strength that is comparable to many hydrogen bonds. mdpi.com Computational analyses of fluoride (B91410) binding to AsF₃ show a substantial interaction energy (ΔE) of -60.1 kcal/mol, underscoring the Lewis acidic character of the arsenic center that drives pnictogen bond formation. nih.gov

The network of interactions in the AsF₃ crystal is complex, also involving halogen-halogen (F···F) interactions. mdpi.com However, the As···F pnictogen bonds appear to be the dominant organizing force in the condensed phase, with the halogen bonds developing as a consequence of the primary pnictogen-bonding interactions. mdpi.com The ability of the arsenic atom in this compound to engage in up to five distinct pnictogen bonds leads to a nine-fold coordinate environment for the arsenic center in the solid state. mdpi.com

Table 1: Pnictogen Bond Distances in Crystalline this compound Data sourced from crystallographic studies. mdpi.com

Interaction TypeBond Distance (Å)Geometry
As···F2.890Quasi-linear
As···F2.990Quasi-linear
As···F3.437Quasi-linear
As···F3.182Nonlinear
As···F3.202Nonlinear

Nuclear Magnetic Resonance (NMR) Spectroscopic Probes (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful technique for probing the structure and chemical environment of this compound. The fluorine-19 nucleus possesses a spin of 1/2 and has a natural abundance of 100%, making it a highly sensitive nucleus for NMR studies. lcms.czhuji.ac.il Its large chemical shift range provides high resolution, allowing for the clear distinction of fluorine atoms in different chemical environments. lcms.czsigmaaldrich.com

In studies of this compound and its derivatives, ¹⁹F NMR provides critical data on molecular structure, bonding, and dynamic processes such as chemical exchange. mcmaster.caresearchgate.net For instance, the ¹⁹F NMR spectra of mixtures of this compound and sulphur trioxide (SO₃) have been used to identify the formation of new fluorosulfate (B1228806) compounds. mcmaster.ca In these systems, distinct signals are observed for fluorine atoms bonded to arsenic versus those bonded to sulfur. mcmaster.ca

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. For example, in a 1:1 mole ratio mixture of AsF₃ and 3SO₃, a single fluorine-on-arsenic signal is observed, assigned to an -OAsF₂ group. mcmaster.ca In a 1:3 mixture, the fluorine-on-arsenic peak shifts and is assigned to an -OAsF(O)- group, demonstrating the technique's ability to distinguish between different substitution patterns on the arsenic center. mcmaster.ca The observation of broadened or merged signals at different temperatures can indicate dynamic exchange processes, such as the rapid exchange of fluorine atoms between different chemical sites. mcmaster.ca While spin-spin coupling between ⁷⁵As (spin 3/2, 100% abundance) and ¹⁹F is theoretically expected, it is often not resolved in molecules like AsF₃ due to the rapid quadrupole relaxation of the ⁷⁵As nucleus. huji.ac.il However, in more symmetric species like the hexafluoroarsenate (B1215188) (AsF₆⁻) anion, a ¹⁹F-¹²⁷I coupling constant of 930 Hz has been reported. huji.ac.il

Table 2: Illustrative ¹⁹F NMR Chemical Shifts in AsF₃-SO₃ Systems Chemical shifts are illustrative of assignments made in reaction mixture studies. mcmaster.ca

Proposed Species/GroupSystem (Mole Ratio AsF₃:3SO₃)Assignment
-OAsF₂1:1Fluorine-on-arsenic
-OAsF(O)-1:3Fluorine-on-arsenic

Quantum Chemical and Theoretical Investigations of Arsenic Trifluoride

Electronic Structure and Bonding Analyses

Molecular Orbital Theory Applications

The electronic structure of arsenic trifluoride (AsF₃) can be elucidated using molecular orbital (MO) theory, which provides a detailed picture of the bonding and electron distribution within the molecule. In AsF₃, the central arsenic atom is bonded to three fluorine atoms and possesses one lone pair of electrons. brainly.combrainly.com The interaction between the atomic orbitals of arsenic and fluorine leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals.

Generic molecular orbital diagrams for pnictogen-bonded complexes, such as those involving AsF₃, illustrate the interactions that lead to the formation of stable bonds. researchgate.net These diagrams show that the stability of the pnictogen bond arises from a combination of electrostatic attraction and a significant degree of covalency. researchgate.net The covalent component involves charge transfer from the nucleophile (in this case, another molecule or ion) to a σ* anti-bonding orbital of the As-F bond. researchgate.netnih.gov This charge transfer is a key feature of the pnictogen bond and contributes significantly to its strength. nih.gov

Analyses based on MO theory highlight that pnictogen bonds, like those in solid AsF₃, share strong similarities with other non-covalent interactions such as halogen, chalcogen, and hydrogen bonds. researchgate.net The strength of these bonds can be substantial, ranging from approximately -3 to -78 kcal/mol, with the covalent contribution being a major factor. researchgate.net

Density Functional Theory (DFT) Calculations of Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules like this compound. mdpi.comfigshare.com DFT calculations allow for the determination of various electronic properties, including band structures, density of states (DOS), and the nature of chemical bonding. mdpi.comresearchgate.net

Studies employing DFT have been used to analyze the electronic structure of AsF₃, particularly in the context of its crystalline form and interactions with other molecules. mdpi.commdpi.com These calculations have been instrumental in understanding the stereochemistry of the arsenic lone pair and the effects of van der Waals forces and pressure on the crystal structure. mdpi.com For instance, DFT calculations have revealed that the application of pressure to crystalline AsF₃ can lead to significant changes in its structure, eventually forming a three-dimensional polymeric network. mdpi.com

DFT has also been used to study the electronic properties of materials doped with arsenic, providing insights into how arsenic atoms affect the electronic band structure and conductivity. arxiv.org Furthermore, DFT calculations are crucial for investigating non-covalent interactions, such as the pnictogen bonds formed by AsF₃. mdpi.comuci.edu These calculations help to quantify the interaction energies and elucidate the nature of the bonding. mdpi.com The use of dispersion corrections, like the D3 correction, within DFT frameworks has been shown to be important for accurately describing the non-covalent interactions in systems involving AsF₃. mdpi.comuci.edu

Table 1: Selected DFT Calculation Results for AsF₃

PropertyCalculated ValueReference
As-F Bond Length1.71 Å mdpi.com
F-As-F Bond Angle96.2° mdpi.com
MEP Maximum on As σ-hole38.0 kcal/mol mdpi.com
MEP Minimum on F-15.9 kcal/mol mdpi.com
AsF₃ Dimer Interaction Energy4.4 kcal/mol mdpi.com

This table presents a selection of theoretical data obtained from DFT calculations.

Analysis of Lone Pair Stereochemistry and Electron Localization Function (ELF) Mapping

The stereochemistry of the lone pair on the arsenic atom in AsF₃ plays a crucial role in determining the molecule's geometry and reactivity. The Electron Localization Function (ELF) is a theoretical tool used to visualize and quantify the localization of electrons, making it particularly useful for characterizing lone pairs. mdpi.comwikipedia.org

ELF analysis of AsF₃ reveals a distinct region of high electron localization corresponding to the arsenic lone pair. mdpi.com This analysis allows for a precise determination of the lone pair's position and spatial extent. mdpi.com In the AsF₃ molecule, the lone pair occupies a significant volume, influencing the arrangement of the fluorine atoms and resulting in a trigonal pyramidal geometry. geometryofmolecules.comanswers.com

Topological analysis of the ELF gradient field provides a quantitative description of the bonding and lone pair regions within the molecule. unam.mx For AsF₃, this analysis shows that the population of the unshared "lone pair" basin on the arsenic atom is approximately 2.35 electrons, which is larger than the idealized Lewis value of 2.00. unam.mx This indicates a significant localization of electron density in the lone pair region.

ELF mapping has also been used to study the changes in the electronic structure of AsF₃ under pressure. mdpi.com These studies show that as pressure increases, the lone pair becomes more diffuse, and the intermolecular interactions become stronger, eventually leading to the formation of a polymeric structure. mdpi.com

Molecular Geometry and Orbital Hybridization Studies

The molecular geometry of this compound is trigonal pyramidal. geometryofmolecules.comanswers.comweebly.com This shape is a direct consequence of the central arsenic atom having three bonding pairs and one lone pair of electrons, as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory. geometryofmolecules.comvaia.com The four electron domains around the central arsenic atom arrange themselves in a tetrahedral electron geometry to minimize repulsion. geometryofmolecules.comweebly.com However, the presence of the lone pair results in a trigonal pyramidal molecular shape with F-As-F bond angles of approximately 96.2°. geometryofmolecules.comyoutube.comacs.org This angle is less than the ideal tetrahedral angle of 109.5° due to the greater repulsion exerted by the lone pair on the bonding pairs. vaia.comyoutube.com

To accommodate the four electron domains, the arsenic atom in AsF₃ undergoes sp³ hybridization. brainly.combrainly.comgeometryofmolecules.com This involves the mixing of one of arsenic's 4s orbitals and three of its 4p orbitals to form four equivalent sp³ hybrid orbitals. brainly.comvaia.com Three of these hybrid orbitals overlap with the p orbitals of the fluorine atoms to form three As-F sigma bonds, while the fourth sp³ hybrid orbital contains the lone pair of electrons. brainly.comvaia.combrainly.com

Experimental studies, such as electron diffraction, have confirmed the molecular structure of AsF₃, providing precise measurements for the As-F bond length and the F-As-F bond angle. mdpi.comacs.org

Table 2: Geometric Parameters and Hybridization of AsF₃

ParameterValueReference(s)
Molecular GeometryTrigonal Pyramidal geometryofmolecules.comanswers.comweebly.com
Electron GeometryTetrahedral geometryofmolecules.comweebly.com
Hybridization of Assp³ brainly.combrainly.comgeometryofmolecules.com
Steric Number4 geometryofmolecules.combrainly.com
F-As-F Bond Angle~96.2° mdpi.comyoutube.comacs.org
As-F Bond Length~1.706 Å acs.org

Intermolecular Forces and Non-Covalent Interactions

In the solid state, this compound molecules are held together by intermolecular forces, including van der Waals forces and, more significantly, pnictogen bonds. mdpi.comresearchgate.netmdpi.com A pnictogen bond is a non-covalent interaction where a pnictogen atom (in this case, arsenic) acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. nih.govnih.gov

The ability of the arsenic atom in AsF₃ to form pnictogen bonds arises from the presence of σ-holes. These are regions of positive electrostatic potential located on the arsenic atom, opposite to the covalent As-F bonds. mdpi.com The molecular electrostatic potential (MEP) of an isolated AsF₃ molecule, calculated using quantum chemical methods, clearly shows these positive regions, which can attract the negative regions (lone pairs) of neighboring fluorine atoms. mdpi.com

Quantum chemical analyses of the AsF₃ crystal structure have identified and quantified these pnictogen bonds. mdpi.comresearchgate.net The interaction involves charge transfer from a lone pair of a fluorine atom on one molecule to a σ*(As-F) anti-bonding orbital of a neighboring molecule. nih.gov The strength of a single As···F pnictogen bond in an AsF₃ dimer has been calculated to be around 4.4 kcal/mol, which is comparable in strength to a typical hydrogen bond. mdpi.com

In the crystal lattice, each AsF₃ molecule is involved in multiple pnictogen bonds with its neighbors. mdpi.comnih.gov The arsenic atom can act as a donor for up to five pnictogen bonds, while the fluorine atoms act as acceptors. nih.gov These interactions are directional and play a crucial role in determining the crystal packing of AsF₃. nih.gov

Table 3: Types of Non-Covalent Interactions in this compound

Interaction TypeDescriptionKey Features
Pnictogen Bond A directional non-covalent interaction involving the electrophilic region (σ-hole) on the arsenic atom and a nucleophilic region (lone pair) on a fluorine atom of a neighboring molecule. nih.govnih.govDirectional, involves charge transfer, comparable in strength to hydrogen bonds. nih.govmdpi.com
Van der Waals Forces Weak, non-directional forces arising from temporary fluctuations in electron distribution (London dispersion forces) and permanent dipoles. colostate.eduwikipedia.orgPresent between all molecules, weaker than pnictogen bonds. colostate.edu

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling, particularly using Density Functional Theory (DFT), is a valuable tool for investigating the reactivity of this compound and its potential reaction pathways. mdpi.comacs.org These methods allow for the calculation of reaction energies, activation barriers, and the structures of transition states, providing detailed insights into reaction mechanisms. acs.orgresearchgate.net

One area where computational modeling has been applied is in the study of non-covalent interactions, which are fundamental to understanding the reactivity of AsF₃ in condensed phases and in the formation of molecular complexes. nih.govmdpi.com For example, calculations on clusters of AsF₃ molecules have been used to model the cooperative effects of pnictogen bonding within the crystal structure. nih.govmdpi.com These models compare the geometry and binding energies of small, optimized clusters (dimers, trimers, etc.) with the arrangements found in the experimental crystal structure. mdpi.com Such studies have shown that the binding energy per molecule increases with the size of the cluster, indicating cooperativity in the pnictogen bonding network. nih.gov

Computational models can also predict the outcome of reactions. For instance, the molecular electrostatic potential (MEP) of AsF₃, which can be calculated computationally, is a good predictor of its reactivity. mdpi.com The positive σ-holes on the arsenic atom indicate that it will act as a Lewis acid, readily interacting with Lewis bases (nucleophiles). mdpi.com

By modeling the entire reaction coordinate, from reactants to products through transition states, computational chemistry can elucidate complex reaction mechanisms. For example, in a hypothetical reaction involving nucleophilic attack on AsF₃, DFT calculations could be used to determine whether the reaction proceeds through an associative or dissociative mechanism, and to identify the rate-determining step by calculating the energy of the relevant transition states. acs.org

Effects of External Parameters on Electronic and Molecular Structure (e.g., Pressure, van der Waals Corrections)

Theoretical investigations, particularly those employing Density Functional Theory (DFT), have revealed that external parameters such as van der Waals (vdW) corrections and applied pressure profoundly alter the electronic and molecular structure of this compound (AsF₃). mdpi.com These studies highlight the critical role of the arsenic 4s² lone pair in the stereochemistry and the resulting structural transformations under external stimuli. mdpi.com

Influence of van der Waals Corrections

The inclusion of van der Waals forces in DFT calculations provides a more accurate representation of the AsF₃ crystal structure compared to standard DFT or basic X-ray data. mdpi.com When vdW corrections are applied, the calculated unit cell volume contracts significantly, indicating the importance of long-range intermolecular interactions in the solid state. mdpi.com

The electronic structure is also notably affected. mdpi.com Without considering vdW effects, AsF₃ is calculated to have a large band gap of approximately 6 eV. mdpi.com However, upon including vdW corrections, which account for intermolecular electronic interactions, the band gap decreases to around 5 eV. mdpi.com This is accompanied by a significant broadening of the s-like, p-like, and conduction band blocks, suggesting a less-isolated chemical system. mdpi.com

Table 1: Effect of van der Waals Corrections on AsF₃ Properties

ParameterMethodValue
Cell Volume (ų)X-ray (at 193K)267.2
DFT-ELF (DE)230.5
DFT-ELF + vdW (DEW)206.4
Band Gap (Egap)Without vdW~6.0 eV
With vdW5.0 eV

Influence of High Pressure

Quantum chemical simulations of AsF₃ under calibrated pressures up to 100 GPa reveal dramatic and continuous changes to its molecular and crystal structure. mdpi.com

Structural Evolution:

Cell Volume and Parameters: The unit cell volume shows an exponential decrease as pressure increases, which is an expected consequence of compression. mdpi.comresearchgate.net For instance, an initial application of 3 GPa reduces the cell volume from 206.4 ų (with vdW) to 193.4 ų, and by 70 GPa, it decreases further to 133.2 ų. mdpi.com

Bond Lengths: Counter-intuitively, the three primary covalent As-F bonds continuously expand as pressure increases up to 100 GPa. mdpi.com

Lone Pair Behavior: The most remarkable effect is on the stereochemically active 4s² lone pair (E) of the arsenic atom. The As-E distance shrinks drastically, decreasing from 0.94 Å down to 0.46 Å at 100 GPa. mdpi.com This signifies a progressive immersion of the lone pair's electron density into the arsenic atom's electronic cloud. mdpi.com

This pressure-induced evolution leads to a phase transition where the atomic network condenses, particularly around 70 GPa. mdpi.comresearchgate.net At 100 GPa, the coordination number around the arsenic atom effectively increases to nine, forming a tri-capped triangular prism geometry with the surrounding fluorine atoms. mdpi.com This high-pressure phase of AsF₃ becomes isostructural with compounds like β-BiF₃. mdpi.com

Table 2: Evolution of AsF₃ Structural Parameters with Pressure

Pressure (GPa)Cell Volume (ų)As-E Distance (Å)As-F Bond Behavior
0 (DEW)206.40.94Baseline
3193.4--
20--Expanding
70133.2-Expanding
100-0.46Continuously Expanding
Note: Dashes (-) indicate data not specified at that exact pressure point in the source material.

Electronic Structure Evolution:

Band Structure: Increasing pressure leads to a larger overlap between valence states, resulting in broader energy bands and a smaller band gap. mdpi.com

Chemical Bonding: The pressure enhances the differentiation in bonding character between the three As-F bonds, with the As-F1 interaction becoming more dominant within the p-like valence band. mdpi.com

Reaction Chemistry and Mechanistic Studies Involving Arsenic Trifluoride

Role as a Fluorinating Reagent in Chemical Synthesis

AsF₃ serves as an effective fluorinating agent, capable of replacing other halogens, particularly chlorine, with fluorine. wikipedia.orgqsstudy.comresearchgate.net It is also utilized in the synthesis of arsenic pentafluoride and various hexafluoroarsenate (B1215188) compounds. nih.gov

Arsenic trifluoride is widely used to convert non-metal chlorides into their corresponding fluorides. wikipedia.orgqsstudy.comwikipedia.org While it is effective in these halogen exchange reactions, it is considered less reactive than antimony trifluoride (SbF₃). wikipedia.orgqsstudy.com

A notable application is in the synthesis of phosphorus trifluoride (PF₃) from phosphorus trichloride (B1173362) (PCl₃). ethz.chwikipedia.orgunifi.it Similarly, it can convert phosphorus pentachloride (PCl₅) to phosphorus pentafluoride (PF₅). ethz.ch The reaction with silicon tetrachloride (SiCl₄) also yields the corresponding fluoride (B91410). researchgate.net

Table 1: Examples of Non-metal Chloride to Fluoride Conversions using AsF₃

Starting MaterialProductReference
Phosphorus trichloride (PCl₃)Phosphorus trifluoride (PF₃) ethz.chwikipedia.org
Phosphorus pentachloride (PCl₅)Phosphorus pentafluoride (PF₅) ethz.ch
Silicon tetrachloride (SiCl₄)Silicon tetrafluoride (SiF₄) researchgate.net
Acetyl chloride (MeCOCl)Acetyl fluoride (MeCOF) researchgate.net
Thionyl chloride (SOCl₂)Thionyl fluoride (SOF₂) researchgate.net

This compound is employed as a fluorinating agent in organic synthesis. nih.gov The introduction of fluorine into organic molecules can significantly alter their biological properties, which is of great interest in pharmaceutical research. sigmaaldrich.com However, direct fluorination of aromatic compounds can be challenging due to the high energy required to form a fluoro cation. google.com The reaction mechanisms often favor addition over substitution, though specific conditions and catalysts can influence the outcome. google.comfluorine1.ru

In addition to being a stoichiometric reagent, this compound also functions as a catalyst in certain fluorination reactions. nih.govchemicalbook.com Catalytic fluorination is crucial for increasing reaction efficiency and selectivity, often helping to control the heat generated during exothermic fluorination processes. fluorine1.ru

Fluorination of Organic Compounds

Coordination Chemistry and Lewis Acidity

The arsenic atom in AsF₃ possesses a lone pair of electrons and can act as a Lewis base, but its primary role in coordination chemistry is as a Lewis acid, accepting electron pairs from various ligands. wikipedia.orgbyjus.com The trivalent pnictogen trifluorides, including AsF₃, are modest Lewis acids. rsc.org The Lewis acidity of pnictogen compounds generally increases down the group, except for the trivalent trifluorides. acs.org

Despite being a strong fluorinating agent, which can lead to fluorination of organic ligands rather than coordination, AsF₃ forms stable complexes with certain neutral donor ligands. rsc.org The first examples of such complexes involved phosphine (B1218219) oxide ligands. rsc.orgnih.govsoton.ac.ukrsc.org

Hydrolytically unstable complexes with the general formula [AsF₃(OPR₃)₂] (where R = Me or Ph) and [AsF₃{Me₂P(O)CH₂P(O)Me₂}] have been prepared and characterized. nih.govsoton.ac.ukrsc.org The crystal structure of [AsF₃{Me₂P(O)CH₂P(O)Me₂}] reveals a dimeric structure with bridging diphosphine dioxide ligands. rsc.orgnih.govsoton.ac.uk These dimers are further linked by long contacts to neighboring phosphine oxide groups, resulting in a weakly associated polymer with a distorted six-coordinate environment around the arsenic atom. rsc.orgnih.govsoton.ac.uk In contrast, the reaction of AsF₃ with triphenylarsine (B46628) oxide (OAsPh₃) does not yield a coordination complex but results in the fluorinated product Ph₃AsF₂. nih.govsoton.ac.ukrsc.org

Table 2: Characterized Complexes of AsF₃ with Neutral Ligands

LigandComplex FormulaStructural FeaturesReference
Trimethylphosphine oxide (OPMe₃)[AsF₃(OPMe₃)₂]Hydrolytically unstable complex. nih.govrsc.org
Triphenylphosphine oxide (OPPh₃)[AsF₃(OPPh₃)₂]Hydrolytically unstable complex. nih.govrsc.org
Tetramethyldiphosphine dioxide[AsF₃{Me₂P(O)CH₂P(O)Me₂}]Dimeric structure with bridging ligands, forming a weakly associated polymer. Distorted six-coordination at As. rsc.orgnih.govsoton.ac.uk

While typically a Lewis acid, this compound can also function as a neutral ligand, donating its lone pair to a metal center. researchgate.net Coordination compounds where AsF₃ acts as a ligand to metal ions have been synthesized. researchgate.net For example, reactions of lanthanide hexafluoroarsenates, Ln(AsF₆)₃, with AsF₃ in anhydrous hydrogen fluoride (aHF) produce complexes of the type Ln(AsF₃)₃₃. researchgate.net Similarly, reactions involving alkaline earth metals can yield coordination compounds like M(AsF₃)n₂. researchgate.net Arsenic trichloride, a related compound, is known to react with transition-metal ion Schiff-base complexes to form cyclic derivatives, suggesting similar potential reactivity for AsF₃. rsc.org

Formation of Complexes with Neutral Ligands

Formation and Characterization of Fluoroarsenate Complexes (e.g., AsF₄⁻, As₂F₇⁻)

As a Lewis acid, this compound can accept fluoride ions (F⁻) from various fluoride donors to form complex fluoroarsenate anions. The simplest of these is the tetrafluoroarsenate(III) ion, AsF₄⁻. This anion is formed through the direct reaction of this compound with a source of fluoride ions. nist.gov The formation of AsF₄⁻ is a key step in understanding the solution chemistry of AsF₃ in fluoride-containing media.

The reaction can be represented as: AsF₃ + F⁻ ⇌ [AsF₄]⁻

The characterization of these complexes typically relies on spectroscopic methods. Vibrational spectroscopy (Raman and IR) is used to identify the stretching and bending modes of the As-F bonds, which differ between the pyramidal AsF₃ molecule and the resulting fluoroarsenate anion. ¹⁹F NMR spectroscopy is also a critical tool for characterizing these species in solution, providing information about the fluorine environments.

More complex, polyanionic species such as the heptafluorodiarsenate(III) ion, As₂F₇⁻, can also be formed. This ion can be viewed as an adduct of AsF₄⁻ and an additional molecule of AsF₃, linked by a bridging fluorine atom: [AsF₄]⁻ + AsF₃ ⇌ [As₂F₇]⁻.

The thermodynamic parameters for the formation of the tetrafluoroarsenate(III) ion in the gas phase have been studied, highlighting the stability of this complex.

Reaction Thermochemistry Data for AsF₄⁻ Formation

ReactionΔrH° (kJ/mol)ΔrS° (J/mol·K)MethodReference
AsF₃ + F⁻ = [AsF₄]⁻-265.7-112.1Ion Cyclotron Resonance (ICR) nist.gov

Reactions Leading to Higher Oxidation State Fluorides (e.g., Arsenic Pentafluoride)

This compound serves as a direct precursor for the synthesis of arsenic pentafluoride (AsF₅), a powerful Lewis acid and fluorinating agent in which arsenic is in the +5 oxidation state. nih.gov The conversion involves the oxidation of AsF₃, most commonly through direct fluorination with elemental fluorine (F₂). ontosight.aiwikipedia.orgwikipedia.org

The synthesis reaction is: AsF₃ + F₂ → AsF₅

This reaction transforms the pyramidal AsF₃ molecule into the trigonal bipyramidal AsF₅ molecule. wikipedia.org Arsenic pentafluoride is a colorless gas at standard conditions and is significantly more reactive than its trifluoride precursor. ontosight.aiwikipedia.org

Comparison of this compound and Arsenic Pentafluoride

PropertyThis compound (AsF₃)Arsenic Pentafluoride (AsF₅)
Molar Mass131.92 g/mol nist.gov169.91 g/mol wikipedia.org
Arsenic Oxidation State+3+5 wikipedia.org
Molecular GeometryTrigonal pyramidalTrigonal bipyramidal wikipedia.org
Boiling Point62.8 °C-52.8 °C wikipedia.orgwikipedia.org
Melting Point-5.95 °C-79.8 °C wikipedia.orgwikipedia.org

Exchange Reactions and Halide Metathesis

Halide exchange and metathesis reactions are fundamental processes in inorganic synthesis where this compound is widely employed as a fluorinating agent. In these reactions, AsF₃ exchanges its fluoride ligands for other halides, such as chloride or bromide, from a substrate.

A classic application is the fluorination of organic chlorides, a reaction that has been used in commercial processes. google.com 3 RCl + AsF₃ → 3 RF + AsCl₃

This compound is also effective for converting inorganic chlorides to their corresponding fluorides. A notable example is its reaction with phosphorus pentachloride to produce phosphorus pentafluoride. google.com 3 PCl₅ + 5 AsF₃ → 3 PF₅ + 5 AsCl₃

Metathesis reactions, which involve the exchange of parts between two reacting compounds, are also common. This compound can be synthesized via a metathesis reaction between arsenic trichloride and a fluoride salt, such as sodium fluoride, often in a molten salt bath. nih.govgoogle.com AsCl₃ + 3 NaF → AsF₃ + 3 NaCl

Furthermore, AsF₃ undergoes metathesis with organometallic reagents, such as lithium silylamines, to form N-silylated amino-fluoroarsines. scispace.com These reactions demonstrate the utility of AsF₃ in forming As-N bonds through the elimination of an alkali fluoride salt.

Examples of Exchange and Metathesis Reactions Involving AsF₃

Reaction TypeReactantsProductsSignificance
Halide Exchange (Inorganic)AsF₃, PCl₅PF₅, AsCl₃Synthesis of phosphorus pentafluoride. google.com
Halide Exchange (Organic)AsF₃, R-ClR-F, AsCl₃General fluorination of organic chlorides. google.com
Halide Metathesis (Synthesis of AsF₃)AsCl₃, NaFAsF₃, NaClPreparation of this compound. nih.govgoogle.com
Metathesis (As-N Bond Formation)AsF₃, LiN(R)SiMe₃AsF₂(N(R)SiMe₃), LiFSynthesis of aminofluoroarsines. scispace.com

Applications of Arsenic Trifluoride in Advanced Chemical Synthesis and Materials Science Research

Reagent in Specialized Inorganic Synthesis

Arsenic trifluoride serves as a specialized fluorinating agent in inorganic chemistry. researchgate.net It is employed for converting non-metal chlorides into their corresponding fluorides. wikipedia.org In this capacity, it is considered less reactive than antimony trifluoride (SbF₃). wikipedia.org

A significant reaction involves its use with antimony pentafluoride (SbF₅) to form a 1:1 adduct. wikipedia.orgrsc.org The resulting product, AsF₃·SbF₅, has been characterized as an ionic compound, difluoroarsenic(III) hexafluoroantimonate(V) ([AsF₂]⁺[SbF₆]⁻), though its structure in the solid state is complex, showing characteristics of both a molecular adduct and an ionic pair. wikipedia.orgrsc.org This reactivity highlights its role in the formation of complex fluoro-anions and cations.

ReactantsProduct(s)Reaction Type
Non-metal chloridesNon-metal fluoridesFluorination
AsF₃ + SbF₅AsF₂⁺SbF₆⁻Adduct Formation / Lewis acid-base reaction

This table summarizes key inorganic synthesis reactions involving this compound.

Contributions to Semiconductor Material Doping Research

This compound is an important material in the semiconductor industry, where it is used as a dopant and for ion implantation. nih.govhaz-map.comchemicalbook.com Doping is the process of intentionally introducing impurities into a semiconductor to alter its electrical properties. Arsenic, with its five valence electrons, is used as an n-type dopant, which increases the number of free electrons in the semiconductor material, thereby enhancing its conductivity. fastercapital.com

In advanced doping techniques like Plasma Doping (PLAD), this compound can be used as a gaseous precursor. google.com This method is suitable for creating shallow doping regions, on the order of 10-50 nm deep, which is critical for fabricating modern transistors and other solid-state devices. google.comamericanelements.com Gaseous sources like AsF₃ are introduced into a chamber where they decompose, allowing the arsenic atoms to be implanted into the surface of a semiconductor wafer, such as silicon. google.comwikipedia.org

Dopant ElementGaseous PrecursorSemiconductor Material (Example)
Arsenic (As)This compound (AsF₃) Silicon (Si)
Arsenic (As)Arsine (AsH₃)Gallium Arsenide (GaAs)
Arsenic (As)Arsenic Pentafluoride (AsF₅)Silicon (Si)
Boron (B)Boron Trifluoride (BF₃)Silicon (Si)
Phosphorus (P)Phosphine (B1218219) (PH₃)Silicon (Si)

This interactive table presents examples of gaseous precursors used for doping various semiconductor materials.

Development of Graphite (B72142) Intercalated Compounds

This compound finds application in the manufacture of graphite intercalated compounds (GICs). nih.govhaz-map.com GICs are complex materials formed by inserting guest molecules or ions between the carbon layers of graphite. This process can dramatically alter the electrical, thermal, and mechanical properties of the graphite. While arsenic pentafluoride (AsF₅) is more commonly cited for creating highly conductive GICs, AsF₃ is also used in their synthesis. nih.govsoftbeam.net These materials are of significant scientific interest because they behave as highly two-dimensional conductors, providing a medium for solid-state experimentation. researchgate.net

Precursor in the Synthesis of Related Arsenic Compounds for Research

One of the primary chemical uses of this compound is as a starting material or precursor for the synthesis of other arsenic compounds. ontosight.ai It is used to produce arsenic pentafluoride (AsF₅), a more powerful fluorinating agent and oxidizer. researchgate.netnih.govhaz-map.com

AsF₃ is also a key reactant in the synthesis of various hexafluoroarsenate (B1215188) (AsF₆⁻) salts and other complex fluorides. researchgate.net For instance, salts containing the tetrafluoroarsenate anion (AsF₄⁻), such as cesium tetrafluoroarsenate (CsAsF₄), can be prepared from this compound. wikipedia.org Another example is the reaction of AsF₃ with potassium fluoride (B91410) (KF) to produce KAs₂F₇, a compound that contains both AsF₄⁻ anions and AsF₃ molecules. wikipedia.org

PrecursorReactant(s)Resulting Arsenic Compound
AsF₃Fluorine (F₂)Arsenic Pentafluoride (AsF₅)
AsF₃Cesium Fluoride (CsF)Cesium Tetrafluoroarsenate (CsAsF₄)
AsF₃Potassium Fluoride (KF)KAs₂F₇
AsF₃Antimony Pentafluoride (SbF₅)Difluoroarsenic(III) Hexafluoroantimonate(V) (AsF₂⁺SbF₆⁻)

This table outlines the synthesis of various arsenic compounds using this compound as a precursor.

Applications in Novel Material Synthesis and Processing (e.g., fluoride glass)

While the related compound antimony trifluoride is used in the manufacture of fluoride glass, a similar broad application for this compound is not as well-documented. researchgate.net However, AsF₃ possesses the distinct property of being able to etch glass surfaces, a characteristic that points to its utility in materials processing. chemicalbook.com This reactivity stems from the reaction of the fluoride component with the silica (B1680970) in glass. vulcanchem.com

Furthermore, this compound contributes to novel material synthesis indirectly as a precursor to arsenic pentafluoride. AsF₅ is used to dope (B7801613) polymers like poly(paraphenylene sulfide) to create conducting polymers, which are materials with the electrical properties of a metal but the mechanical properties of a plastic. researchgate.netcapes.gov.br

Advanced Analytical Methods for Detection and Speciation of Arsenic Trifluoride in Research Contexts

Chromatographic Hyphenated Techniques for Speciation and Quantification

Hyphenated chromatographic techniques are indispensable for arsenic speciation analysis, which is the process of separating and quantifying the different chemical forms of arsenic. The toxicity and chemical behavior of arsenic are highly dependent on its chemical form; for instance, inorganic species like arsenite (As(III)) and arsenate (As(V)) are generally more toxic than organic forms. thermofisher.com These techniques first separate the various arsenic compounds present in a sample, which are then introduced into a detector for quantification.

Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS)

Ion chromatography (IC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful tool for the speciation of ionic arsenic compounds in aqueous samples. thermofisher.comthermofisher.com In this technique, an ion chromatography system separates different arsenic species based on their interaction with an ion-exchange column. researchgate.net Following separation, the eluent is introduced directly into the ICP-MS system. The high-temperature argon plasma of the ICP-MS atomizes and ionizes all arsenic-containing molecules, and the mass spectrometer detects the arsenic ions (typically at a mass-to-charge ratio of 75), providing highly sensitive and element-specific quantification. thermofisher.comanalytik-jena.com

This method allows for the distinct quantification of toxic inorganic forms, such as As(III) and As(V), from less toxic organic arsenic compounds. thermofisher.comanalytik-jena.com The combination of IC's separation capabilities with the low detection limits of ICP-MS makes it an ideal method for assessing the specific forms of arsenic present in a sample. analytik-jena.com Research has demonstrated the application of IC-ICP-MS for the selective determination of arsenite, arsenate, monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA) in various matrices. researchgate.net

Table 1: Performance Characteristics of IC-ICP-MS for Arsenic Speciation

Parameter Description Typical Value/Finding
Technique Separation of ionic species followed by elemental mass detection. thermofisher.com -
Application Speciation of toxic inorganic arsenic (As(III), As(V)) and organic arsenic species. thermofisher.comanalytik-jena.com -
Detection Provides element-specific, highly sensitive quantification of separated species. analytik-jena.com -
Key Advantage Combines the separation power of IC with the sensitivity of ICP-MS for accurate speciation. thermofisher.com -

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is a premier technique for the analysis of volatile and thermally stable compounds. nih.govplos.org For arsenic analysis, its application can be twofold: the direct analysis of naturally volatile arsenic species, such as arsine (AsH₃) and its methylated derivatives, or the analysis of non-volatile species after a chemical derivatization step. researchgate.netsepscience.com

Derivatization converts polar and non-volatile arsenic compounds, including arsenite and arsenate, into volatile derivatives that can traverse the gas chromatograph. nih.govnih.gov For instance, reagents like 2,3-dimercapto-1-propanol (BAL) have been used to create stable, volatile derivatives of inorganic arsenic and MMA for subsequent GC-MS analysis. nih.govplos.org The GC column separates the different volatile arsenic compounds, which are then identified and quantified by the mass spectrometer. nih.gov This approach offers high separation efficiency and sensitivity. plos.org Research has shown that GC-MS can achieve detection limits in the nanogram-per-milliliter (ng/mL) range for derivatized arsenic species. plos.org

A novel GC-ICP-MS method has also been developed for the direct and simultaneous analysis of total and speciated volatile arsenic compounds like arsine in gas and liquefied gas samples, achieving detection limits in the low parts-per-trillion (ppt) range without preconcentration. sepscience.com

Table 2: Research Findings for GC-Based Arsenic Analysis

Study Focus Derivatization Agent Analytes Detection Limit Reference
Analysis in Soil 2,3-dimercapto-1-propanol (BAL) As(III), As(V), MMA 0.24 ng/mL - 1.31 ng/mL plos.org
Analysis in Fish Ethylthioglycolate DMA, MMA 5.8 pg (DMA), 14.0 pg (MMA) nih.gov
Volatile Species in Gas None (Direct analysis) Arsine, etc. Low ppt (B1677978) levels sepscience.com

Atomic Spectrometry Techniques

Atomic spectrometry techniques are elemental analysis methods that rely on the interaction of electromagnetic radiation with free atoms in the gas phase. These methods are known for their high sensitivity and are widely used for determining the total concentration of an element in a sample.

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)

Inductively coupled plasma atomic emission spectrometry (ICP-AES), also known as ICP-optical emission spectrometry (ICP-OES), uses a high-temperature argon plasma (6,000 to 10,000 K) to excite atoms of an element to higher electronic states. wikipedia.org As these atoms relax back to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample. wikipedia.org

A specific application relevant to arsenic trifluoride involves its direct generation and introduction into the plasma. One method describes the formation of gaseous this compound by reacting an As(III) sample with sodium fluoride (B91410) in a sulfuric acid medium. capes.gov.br The volatile this compound is then carried by an argon gas stream directly into the ICP torch for analysis. capes.gov.br This method demonstrated a linear calibration between 10 and 500 µg/mL of As(III) with an absolute detection limit of 20 ng. capes.gov.br ICP-AES is also used more broadly for the multi-element analysis of high-purity arsenic to determine the concentration of various impurities. urfu.ru

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively coupled plasma mass spectrometry (ICP-MS) is one of the most sensitive techniques for trace and ultra-trace elemental analysis. analytik-jena.comnih.gov Like ICP-AES, it uses an argon plasma to atomize and ionize the sample. However, instead of measuring emitted photons, ICP-MS uses a mass spectrometer to separate and count the ions based on their mass-to-charge ratio. analytik-jena.com

For arsenic (monoisotopic at mass 75), ICP-MS provides exceptional detection limits, often in the ng/mL range or lower. thermofisher.com However, a significant analytical challenge arises from polyatomic interferences, particularly the ⁴⁰Ar³⁵Cl⁺ ion, which also has a mass-to-charge ratio of 75 and can lead to falsely elevated arsenic readings in samples containing chloride. thermofisher.com Advanced ICP-MS systems, such as triple-quadrupole ICP-MS (ICP-MS/MS), are used to overcome these interferences by using a reaction cell/collision cell to remove the interfering ions before they reach the detector, ensuring accurate arsenic quantification even in complex sample matrices. thermofisher.comspectroscopyonline.com

Table 3: Comparison of Atomic Spectrometry Techniques for Arsenic

Technique Principle Key Advantage Major Challenge
ICP-AES Measures light emitted from excited atoms in a plasma. wikipedia.org Robustness, fewer spectral interferences than ICP-MS. Higher detection limits than ICP-MS. thermofisher.com
ICP-MS Counts ions based on mass-to-charge ratio after ionization in a plasma. analytik-jena.com Extremely low detection limits. thermofisher.com Polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl⁺). thermofisher.com
HG-AAS Measures absorption of light by ground-state atoms produced from arsine gas. researchgate.netoiv.int High sensitivity, cost-effective. Primarily measures total arsenic; speciation requires pre-separation. diva-portal.org

Atomic Absorption Spectrophotometry (AAS) with Hydride Generation

Atomic Absorption Spectrophotometry (AAS) is an analytical technique that measures the concentration of an element by measuring the amount of light at a specific wavelength absorbed by its ground-state atoms. researchgate.net For elements like arsenic, the sensitivity of AAS can be dramatically increased by using a hydride generation (HG) system. diva-portal.org

In HG-AAS, a chemical reducing agent, typically sodium borohydride (B1222165) (NaBH₄), is used to convert arsenic species in an acidified sample solution into the volatile gas arsine (AsH₃). researchgate.netoiv.int An inert gas then carries the arsine into a heated quartz cell placed in the light path of the spectrophotometer. researchgate.netoiv.int Inside the cell, the arsine is atomized into free arsenic atoms, which then absorb light from an arsenic-specific hollow-cathode lamp. oiv.int This method effectively separates the analyte (arsenic) from the sample matrix, reducing interferences and improving detection limits. researchgate.net The technique is highly sensitive and is a well-established method for the determination of total arsenic at low levels in a variety of samples. researchgate.netdiva-portal.org

Electrochemical Methodologies (e.g., Anodic Stripping Voltammetry)

Electrochemical methods offer a powerful combination of high sensitivity, low cost, and portability for the determination of arsenic species. scielo.org.mx Among these, Anodic Stripping Voltammetry (ASV) is a prominent technique for detecting trace amounts of arsenic. scielo.org.mx The general principle of ASV involves a two-step process: a deposition step and a stripping step. During the deposition step, As(III) in the sample is reduced to its elemental form (As⁰) and preconcentrated onto the surface of a working electrode at a specific potential. metrohm.commetrohm.com Following this accumulation, the potential is scanned in the positive direction (the stripping step), causing the deposited arsenic to be oxidized back to As(III). metrohm.commetrohm.com This oxidation generates a current peak whose magnitude is proportional to the concentration of arsenic in the sample.

Gold electrodes are commonly used for arsenic determination due to gold's strong affinity for arsenic. metrohm.commdpi.com This includes rotating gold electrodes, gold-plated carbon paste electrodes, and various gold nanoparticle-modified electrodes. metrohm.commdpi.comresearchgate.net By carefully selecting the deposition potential, speciation between different forms of arsenic can be achieved. For instance, a deposition potential of -200 mV allows for the selective reduction and subsequent detection of As(III), while a more negative potential of -1200 mV reduces both As(III) and As(V), enabling the determination of total arsenic content. metrohm.commetrohm.com The difference between the total arsenic and As(III) concentrations then gives the As(V) concentration.

Recent advancements have focused on enhancing sensitivity and minimizing interferences. One such method proposes a double deposition and stripping process using two gold working electrodes of different surface areas. nih.gov This technique was shown to minimize interference from Cu(II) ions and lower the detection limit for As(III) by an order of magnitude, achieving a linear calibration range from 5x10⁻¹⁰ to 1x10⁻⁸ mol L⁻¹. nih.gov Screen-printed electrodes modified with gold nanoparticles have also been developed, offering a disposable and low-cost option for arsenic detection with detection limits as low as 2.5 ppb. mdpi.com

Table 1: Comparison of Selected Electrochemical Methods for Arsenic(III) Detection

Method Electrode Type Key Features Limit of Detection (LOD) Reference
Anodic Stripping Voltammetry (ASV) Rotating Gold Electrode Allows differentiation between As(III) and total As by adjusting deposition potential. 0.5 µg/L metrohm.commetrohm.com
Square Wave Anodic Stripping Voltammetry (SWASV) Gold Nanoparticle Modified Screen-Printed Electrode Disposable, suitable for field analysis. 2.5 ppb (µg/L) mdpi.com
Double Deposition/Stripping ASV Two Gold Electrodes (different surface areas) Minimizes Cu(II) interference; enhanced sensitivity. 5x10⁻¹⁰ mol L⁻¹ (approx. 0.037 µg/L) nih.gov
Constant Current Stripping Analysis (CCSA) Gold Film-Plated Carbon Paste Electrode Rapid procedure with good reproducibility and selectivity over Cu(II). 3 ppb (µg/L) for As(III) researchgate.net
SWASV Silver Co-deposition at Carbon Screen-Printed Electrode Good performance in the presence of dissolved oxygen. 8.4 µg/L scielo.org.mx

Neutron Activation Analysis for Trace Level Detection

Neutron Activation Analysis (NAA) is a highly sensitive and non-destructive nuclear analytical technique capable of determining the total mass of an element in a sample, irrespective of its chemical form. usgs.govncsu.edu This makes it exceptionally well-suited for trace and ultra-trace element quantification, including the total arsenic content originating from compounds like this compound. The principle of NAA involves irradiating a sample with neutrons, typically in a nuclear reactor. usgs.gov Stable isotopes of elements within the sample capture these neutrons, transforming into unstable radioactive isotopes. ncsu.edu As these newly formed radionuclides decay, they emit characteristic gamma rays. usgs.gov The energy of these gamma rays is unique to each specific nuclide, allowing for qualitative identification, while the rate of emission is directly proportional to the element's concentration, enabling quantitative analysis. usgs.gov

One of the major advantages of NAA is its high sensitivity for many elements, with detection limits for arsenic being in the nanogram (ng) range. usgs.gov For instance, under ideal conditions, as little as 5 ng of arsenic can be detected. usgs.gov This sensitivity allows for the determination of arsenic at parts-per-billion (ppb) levels; for example, to measure 5 ppb of arsenic, a 1-gram sample is sufficient. usgs.gov The method is also highly precise and accurate, with relative standard deviation errors typically in the range of 2–5%. usgs.gov Furthermore, NAA is non-destructive, which preserves the sample for other analyses and avoids errors associated with chemical yield determinations. usgs.govncsu.edu

NAA has been successfully employed to determine arsenic levels in a wide variety of complex matrices, including biological tissues (hair, nails, liver), environmental samples (water, soil, sediment), and industrial materials. ncsu.edu In some applications, such as the analysis of urine samples, epithermal neutron activation analysis (a variation of NAA) combined with Compton suppression has been used to achieve detection limits of around 10 ng/g with high precision and accuracy. nih.gov

Table 2: Performance Characteristics of Neutron Activation Analysis (NAA) for Arsenic

Parameter Value / Description Reference
Principle Measurement of gamma rays emitted from a sample after neutron irradiation. usgs.gov
Technique Type Non-destructive, multi-element. usgs.govncsu.edu
Sensitivity High; detection limits for arsenic can be as low as 5 ng. usgs.gov
Precision High; overall errors of 2-5% relative standard deviation are achievable. usgs.gov
Sample Size Can analyze samples as small as a few micrograms. usgs.gov
Application Determination of total arsenic in environmental, biological, and industrial samples. ncsu.edu

Sample Preparation and Derivatization Techniques for Complex Matrices

The direct analysis of arsenic species in complex matrices like soil, urine, or food is often hindered by the low concentration of the analyte and interference from the sample matrix. nih.govtubitak.gov.tr Therefore, effective sample preparation is a critical step to isolate and preconcentrate arsenic species before instrumental analysis. nih.govtubitak.gov.tr In recent years, microextraction techniques have gained prominence as a green alternative to traditional methods, as they minimize solvent consumption, improve extraction efficiency, and can be automated. nih.govtubitak.gov.tr These methods include Liquid-Phase Microextraction (LPME) and Solid-Phase Microextraction (SPME). nih.gov

For the speciation analysis of arsenic compounds, which is crucial given their varying toxicity, derivatization is often required. This process converts the non-volatile arsenic species into volatile derivatives that are suitable for analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). jst.go.jpoup.com Because arsenic species like As(III) are not inherently volatile, they must be chemically modified. jst.go.jp Thiol-containing reagents are commonly used for this purpose. jst.go.jpplos.org

A widely used derivatizing agent is 2,3-dimercapto-1-propanol (BAL). jst.go.jpplos.org BAL selectively reacts with trivalent arsenic compounds to form stable, volatile complexes that can be extracted into an organic solvent and analyzed by GC-MS. jst.go.jp To analyze pentavalent species like arsenate (As(V)), they must first be reduced to the trivalent state before derivatization. jst.go.jp Another common reagent is thioglycolic acid methyl ester (TGM), which acts as both a reducing agent (converting As(V) to As(III)) and a derivatizing agent, forming volatile trivalent derivatives. oup.com These derivatives are then extracted, often into benzene, and separated via gas chromatography. oup.com

The optimization of the derivatization reaction is crucial for quantitative analysis. For instance, in the derivatization of inorganic arsenic and monomethylarsonic acid (MMA) with BAL in soil extracts, optimal conditions were found to be a reaction with 150 μL of BAL at 40°C for 30 minutes. plos.org Such methods have been validated and show good linearity, recovery, and precision, with detection limits for arsenic species often reaching the sub-µg/L level. plos.orgnih.gov

Table 3: Common Derivatization Reagents for Arsenic Speciation Analysis

Derivatizing Agent Abbreviation Target Analytes Principle Analytical Technique Reference
2,3-dimercapto-1-propanol BAL As(III), MMA(III) Reacts with trivalent arsenic to form volatile, extractable complexes. As(V) requires pre-reduction. GC-MS jst.go.jpplos.orgnih.gov
Thioglycolic acid methyl ester TGM As(III), As(V), MMAA, DMAA Reduces pentavalent arsenic to trivalent state and forms volatile derivatives with all species. GC-MS oup.com
1,3-propanedithiol PDT iAs, MMA, DMA Forms volatile complexes with trivalent arsenic species. GC-MS jst.go.jp

Current Research Challenges and Future Trajectories in Arsenic Trifluoride Chemistry

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of arsenic trifluoride often involves hazardous reagents and energy-intensive conditions, prompting a shift towards greener and more sustainable alternatives. Key challenges lie in improving reaction efficiency, minimizing waste, and avoiding toxic precursors.

Conventional methods for producing this compound include the reaction of arsenic trioxide (As₂O₃) with fluorinating agents like hydrogen fluoride (B91410) (HF) or a combination of calcium fluoride (CaF₂) and concentrated sulfuric acid (H₂SO₄). google.comwikipedia.orgchemicalbook.com These processes are fraught with challenges, including the handling of highly corrosive and toxic HF and the need for extensive purification of the final product. google.com Another approach involves the reaction of arsenic trichloride (B1173362) (AsCl₃) with various fluoride sources. google.comnih.gov

Current research is focused on developing more environmentally benign synthetic routes. One promising avenue is the use of molten salt reactors, which can facilitate the reaction of arsenic trichloride with fluoride salts at high temperatures, potentially offering a more direct and efficient process with higher purity products. google.com Research into alternative fluorinating agents that are less hazardous than HF is also a critical area of investigation. The goal is to develop synthetic protocols that are not only safer and more sustainable but also economically viable for industrial-scale production. google.comresearchgate.net The development of processes that can recycle byproducts, such as the conversion of arsenic trichloride generated in other reactions back into this compound, is another key aspect of creating a more circular and sustainable chemical economy. google.com

Exploration of Novel Reactivity and Catalytic Applications

This compound's reactivity, largely dictated by the polar nature of the As-F bonds and the presence of a lone pair on the arsenic atom, makes it a candidate for various chemical transformations. guidechem.com Its trigonal pyramidal geometry prevents the cancellation of bond dipoles, resulting in a polar molecule. guidechem.com This polarity influences its interactions and potential as a reagent and catalyst. guidechem.com

While AsF₃ is known as a fluorinating agent for converting non-metal chlorides to fluorides, its reactivity is considered less potent than antimony trifluoride (SbF₃). wikipedia.org However, its ability to act as a Lewis acid and participate in the formation of complex anions like AsF₄⁻ opens up possibilities for new catalytic cycles. wikipedia.orgguidechem.com For instance, salts containing the tetrafluoroarsenate(III) anion (AsF₄⁻) have been synthesized. wikipedia.org

Future research will likely focus on expanding the catalytic applications of this compound. This includes its potential role in organic synthesis, where it could facilitate the activation of functional groups or catalyze specific reactions to enhance rates and selectivity. guidechem.com The exploration of its involvement in pnicogen bonding, a type of noncovalent interaction, is another emerging area. mdpi.com Understanding and harnessing these interactions could lead to the design of novel catalysts and self-assembling molecular systems. mdpi.com The synthesis and characterization of new compounds derived from AsF₃, such as its reaction products with strong Lewis acids like antimony pentafluoride (SbF₅), continue to reveal complex bonding scenarios that are neither purely ionic nor neutral adducts, suggesting a rich and underexplored reaction landscape. wikipedia.org

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry is becoming an indispensable tool for understanding the fundamental properties of this compound and predicting its behavior in various chemical environments. Density Functional Theory (DFT) and other quantum chemical methods are being employed to study its electronic structure, molecular geometry, and intermolecular interactions. mdpi.comresearchgate.netmdpi.com

Recent computational studies have focused on elucidating the nature of pnicogen bonds in the crystal structure of AsF₃. mdpi.com These studies analyze the molecular electrostatic potential (MEP) of the AsF₃ monomer, identifying regions of positive potential (σ-holes) on the arsenic atom that can interact with nucleophiles. mdpi.com Theoretical models are used to compare the geometries and binding energies of finite crystal segments with fully optimized clusters, providing insights into the cooperative effects that stabilize the crystal lattice. mdpi.com

A significant challenge in the computational modeling of AsF₃ and related compounds is the accurate prediction of properties like reaction barrier heights and spin-state energies. researchgate.net The choice of DFT functional can significantly impact the results, and ongoing research aims to identify the best-performing functionals for these systems. researchgate.net Future computational work will likely focus on:

Predictive modeling of reactivity: Simulating reaction pathways to identify new synthetic targets and understand catalytic mechanisms at a molecular level.

Materials design: Using computational screening to predict the properties of novel materials incorporating AsF₃, such as advanced halide perovskites for solar cell applications. researchgate.net

Understanding complex systems: Modeling the behavior of AsF₃ under extreme conditions, such as high pressure, to explore new phases and properties. mdpi.com

Computational Chemistry Approaches for this compound
Computational MethodFocus of StudyKey Findings/Goals
Density Functional Theory (DFT)Pnicogen bonding, Electronic structureIdentifies σ-holes on As, analyzes intermolecular interactions. mdpi.com
Quantum Chemical Calculations (PBE0-D3/def2TZVP)Crystal structure analysisCompares geometries and binding energies of crystal segments and optimized clusters. mdpi.com
Vienna Ab initio Simulation Package (VASP)Properties of halide perovskitesPredicts structural, electronic, and optical properties for materials design. researchgate.net

Investigation of Emerging Applications in Specialized Materials and Nanotechnologies

The unique properties of this compound make it a promising component for the development of advanced materials and nanotechnologies. Its use as a dopant in the semiconductor industry and in ion implantation highlights its existing role in electronics. nih.govepa.gov

Current research is exploring the integration of AsF₃ into more complex material architectures. For example, it is used in the synthesis of arsenic pentafluoride (AsF₅), which is a key component in the creation of graphite (B72142) intercalated compounds with interesting electronic properties. nih.gov The potential for AsF₃ to be used in the fabrication of metal@semiconductor core-shell heterostructures is an area of active investigation, with applications in enhancing light harvesting and tuning localized surface plasmon resonance (LSPR) for various optical and electronic devices. acs.org

Future trajectories in this area are pointed towards the development of novel nanomaterials. This could include the synthesis of nanoparticles and quantum dots where AsF₃ or its derivatives play a crucial role in defining their structure and function. acs.orgresearchgate.net The challenge lies in developing scalable and controllable synthetic methods for these nanostructures. acs.org The exploration of AsF₃ in the synthesis of novel halide perovskites is another promising direction, with potential applications in next-generation solar cells and other optoelectronic devices. researchgate.net The ability to precisely control the incorporation of fluoride into these materials could lead to enhanced stability and performance.

Refinement of Analytical Techniques for Ultra-trace Detection and Speciation in Complex Research Systems

The accurate detection and quantification of this compound and related arsenic species at ultra-trace levels are critical for both environmental monitoring and quality control in industrial processes. A variety of analytical techniques are employed, each with its own set of advantages and limitations.

Commonly used methods for total arsenic determination include atomic absorption spectrophotometry (AAS), inductively coupled plasma-atomic emission spectrometry (ICP-AES), and inductively coupled plasma-mass spectrometry (ICP-MS). nih.gov For speciation analysis, which is crucial for distinguishing between different arsenic compounds, chromatographic separation techniques are often coupled with these detection methods. nih.gov

A significant challenge in the analysis of AsF₃ is its volatility and reactivity, which can lead to losses during sample preparation and analysis. researchgate.netrsc.org For instance, in certain acidic conditions, there's a possibility of volatile AsF₃ forming and escaping from the sample matrix. researchgate.netarizona.edu This necessitates the development of specialized sample introduction techniques. One such method involves the in-situ generation of gaseous this compound from As(III) species and its direct introduction into an ICP spectrometer. rsc.org

Future research in this domain will focus on enhancing the sensitivity, selectivity, and robustness of analytical methods. This includes:

Lowering detection limits: Pushing the boundaries of detection to the picogram and even lower levels to meet the stringent requirements of high-purity materials and environmental analysis. nih.goveurofins.comalsglobal.se

Improving speciation capabilities: Developing more efficient and reliable methods to separate and quantify AsF₃ in the presence of other arsenic compounds and complex matrices. nih.gov

Developing in-situ and real-time monitoring techniques: Creating sensors and analytical systems that can provide continuous data on AsF₃ concentrations in industrial process streams or environmental systems. nih.gov

Minimizing interferences: Addressing the challenges posed by matrix effects and interfering ions that can affect the accuracy of the measurements. rsc.org

Analytical Techniques for Arsenic Determination
TechniquePrincipleReported Detection Limits for Arsenic
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)Ionization of sample in plasma followed by mass-to-charge ratio separation.Can reach sub-parts-per-billion (ppb) levels. nih.gov
Atomic Absorption Spectrophotometry (AAS)Measures absorption of light by free atoms in the gaseous state.Dependent on atomization method (flame, graphite furnace). nih.gov
Gas Chromatography (GC)Separation of volatile compounds followed by detection.Absolute detection limits in the picogram (pg) range have been reported for arsenic compounds. nih.gov
Differential Pulse PolarographyElectrochemical method based on current measurement as a function of applied potential.Detection limits around 0.3 ng/mL. nih.gov
Gaseous Sample Introduction ICPIn-situ generation of volatile AsF₃ for direct analysis.Absolute detection limit of 20 ng reported for a 200 µl sample. rsc.org

Q & A

Q. What are the established methods for synthesizing arsenic trifluoride (AsF₃) in laboratory settings?

AsF₃ is synthesized via two primary routes:

  • Reaction of arsenic trioxide (As₂O₃) with hydrofluoric acid (HF): 6HF+As2O32AsF3+3H2O6\text{HF} + \text{As}_2\text{O}_3 \rightarrow 2\text{AsF}_3 + 3\text{H}_2\text{O}. This method requires controlled conditions due to HF’s corrosive nature and the exothermic reaction. Excess HF is used to ensure complete conversion .
  • Direct fluorination of arsenic: Excess fluorine gas reacts with elemental arsenic at elevated temperatures. This method demands specialized equipment for handling gaseous fluorine and monitoring reaction kinetics . Key considerations: Use inert atmospheres, corrosion-resistant reactors (e.g., nickel alloys), and rigorous post-synthesis purification to remove unreacted arsenic oxides or fluorides.

Q. How does the molecular geometry of AsF₃ influence its chemical reactivity and polarity?

AsF₃ adopts a trigonal pyramidal geometry due to the lone pair on the arsenic atom (VSEPR theory). This structure creates a net dipole moment, making the molecule polar.

  • Reactivity implications: The lone pair enables Lewis acid-base behavior, allowing AsF₃ to act as a fluorinating agent by donating electrons to electrophilic chlorides (e.g., converting BCl₃ to BF₃) .
  • Bond angles: Experimentally observed bond angles (~96°) deviate from ideal tetrahedral angles (109.5°), increasing molecular asymmetry and polarity .

Q. What precautions are necessary when handling AsF₃ due to its toxicity?

AsF₃ poses acute toxicity risks via inhalation, dermal contact, or hydrolysis into arsenic acid (H₃AsO₄) and hydrofluoric acid (HF). Mitigation strategies include:

  • Containment: Use glove boxes or fume hoods with HEPA filters.
  • Personal protective equipment (PPE): Acid-resistant gloves, face shields, and fluoropolymer-coated lab coats.
  • Waste disposal: Neutralize residues with calcium hydroxide to precipitate arsenic and fluoride ions .

Advanced Research Questions

Q. How can Raman spectroscopy be utilized to analyze the molecular structure and vibrational modes of AsF₃?

Raman spectroscopy identifies vibrational modes correlated with As-F bond stretching and bending. Key steps:

  • Sample preparation: Seal AsF₃ in quartz cells under inert gas to prevent hydrolysis.
  • Data collection: Use a 514 nm laser excitation source; observe peaks between 300–700 cm⁻¹.
  • Interpretation: Compare observed frequencies with computational models (e.g., DFT) to assign symmetric stretching (~550 cm⁻¹) and asymmetric bending modes. Historical studies note discrepancies in peak intensities due to experimental conditions, necessitating calibration against reference spectra .

Q. What are the challenges in determining the thermodynamic properties of AsF₃, and how can they be addressed through indirect methods?

Direct measurement of AsF₃’s thermodynamic properties (e.g., entropy, Gibbs free energy) is complicated by its high reactivity and lack of reversible reactions. Solutions include:

  • Comparative studies: Use analogous compounds (e.g., PCl₃) to extrapolate trends in bond dissociation energies.
  • Calorimetry: Measure enthalpy changes during fluorination reactions (e.g., As₂O₃ → AsF₃) and apply Hess’s law.
  • Computational modeling: Employ ab initio methods to estimate thermodynamic parameters, validated against experimental data from related arsenic halides .

Q. How does the lone pair on the arsenic atom in AsF₃ affect its intermolecular interactions and catalytic applications?

The lone pair on arsenic facilitates:

  • Intermolecular coordination: AsF₃ can act as a Lewis base, forming adducts with Lewis acids (e.g., SbF₅) to create superacidic systems.
  • Catalytic activity: In fluorination reactions, the lone pair stabilizes transition states by coordinating to electrophilic substrates, lowering activation energy. Research gap: Limited studies exist on AsF₃’s role in asymmetric catalysis, warranting exploration of chiral ligand interactions to enhance selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.